Dimethyl2,2'-((2-(2-(2-(bis(2-methoxy-2-oxoethyl)amino)-5-(2-diazoacetyl)phenoxy)ethoxy)-4-methylphenyl)azanediyl)diacetate
Description
Dimethyl 2,2'-((2-(2-(2-(bis(2-methoxy-2-oxoethyl)amino)-5-(2-diazoacetyl)phenoxy)ethoxy)-4-methylphenyl)azanediyl)diacetate is a multifunctional organic compound characterized by a complex architecture combining ester, ethoxy-phenoxy, azanediyl (secondary amine), and diazoacetyl groups. The molecule features:
- Dimethyl ester moieties at both termini, enhancing solubility in organic solvents.
- A central azanediyl bridge linking two acetates, enabling chelation or coordination chemistry.
- Ethoxy-phenoxy spacers, which contribute to conformational flexibility and steric bulk.
Properties
Molecular Formula |
C29H34N4O11 |
|---|---|
Molecular Weight |
614.6 g/mol |
IUPAC Name |
methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate |
InChI |
InChI=1S/C29H34N4O11/c1-19-6-8-21(32(15-26(35)39-2)16-27(36)40-3)24(12-19)43-10-11-44-25-13-20(23(34)14-31-30)7-9-22(25)33(17-28(37)41-4)18-29(38)42-5/h6-9,12-14H,10-11,15-18H2,1-5H3 |
InChI Key |
SXZDECHMYCZCDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=CC(=C2)C(=O)C=[N+]=[N-])N(CC(=O)OC)CC(=O)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
Diazo Coupling Reactions
The 2-diazoacetyl group undergoes C–H activation or electrophilic aromatic substitution under specific conditions:
-
Reactivity : The diazonium intermediate reacts with nucleophiles to form cross-coupled products.
-
Conditions : Acidic or basic media (e.g., H₂SO₄, NaOH) influence coupling selectivity.
Hydrolysis of Methoxy Groups
The 2-methoxy-2-oxoethyl moieties are prone to hydrolysis:
-
Mechanism : Alkaline hydrolysis cleaves methoxy esters to carboxylic acids, releasing methanol .
-
Rate : Accelerated in acidic or basic conditions, leading to potential degradation.
Degradation Pathways
-
Diazo Decomposition : Thermally unstable diazo groups decompose to release N₂ and form ketene intermediates, which may react further.
-
Ester Hydrolysis : Dimethyl esters hydrolyze to yield diacetic acid derivatives under acidic/basic conditions .
| Reaction Type | Conditions | Products |
|---|---|---|
| Diazo Decomposition | Heat, light, or acidic media | N₂ + ketene intermediate |
| Ester Hydrolysis | HCl, H₂O, or NaOH | Diacetic acid derivatives |
Comparative Analysis of Functional Groups
The compound shares structural motifs with other bioactive molecules, differing in functional groups and reactivity:
Research Findings and Implications
-
Biological Interactions : The compound’s diazoacetyl and bis(2-methoxy-2-oxoethyl)amino groups may interact with enzymes or receptors, modulating signaling pathways.
-
Stability Studies : Hydrolytic degradation under physiological conditions suggests limitations in long-term storage or in vivo applications .
-
Structural Similarities : Analogous compounds (e.g., Fura 2-AM) highlight the importance of diazo and amino groups in biological detection and drug design .
Comparison with Similar Compounds
Di-tert-butyl 2,2'-((2-(2-(2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)-4-methoxyphenyl)azanediyl)diacetate ()
- Key Similarities: Azanediyl diacetate core for metal coordination. Ethoxy-phenoxy backbone.
- Key Differences: tert-Butyl ester groups (vs. methyl esters in the target compound) increase steric hindrance and hydrolytic stability. Nitro (–NO₂) and hydroxymethyl (–CH₂OH) substituents (absent in the target) alter electronic properties and solubility.
- Applications : Used as a calcium-sensitive photocage due to its photolabile nitro group .
2,2'-((1-Methylethylidene)bis(4,1-phenyleneoxy))bisethyl Diacetate ()
- Key Similarities :
- Diacetate ester termini.
- Phenyleneoxy-ethoxy spacers.
- Key Differences :
- Lacks azanediyl and diazoacetyl groups.
- Contains an isopropylidene (–C(CH₃)₂–) bridge, enhancing hydrophobicity.
- Applications: Likely used as a plasticizer or polymer additive due to its flexible, non-reactive structure .
Propanamide, N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[2-(4-nitrophenyl)diazenyl]phenyl] ()
- Key Similarities :
- Diazenyl (–N=N–) group for photochemical activity.
- Acetate ester side chains.
- Key Differences :
- Amide (–CONH–) core (vs. azanediyl in the target).
- Nitrophenyl substituent increases electron-withdrawing effects.
- Applications: Potential use in dyes or photoresponsive biomaterials .
Functional Analogues
β-Heteroaryl-α,β-didehydro-α-amino Acid Derivatives ()
Sulfonylurea Herbicides ()
- Key Similarities :
- Sulfonyl (–SO₂–) and triazine groups for bioactivity.
- Methyl ester groups.
- Key Differences: Agricultural focus (vs. Triazine ring enhances herbicidal potency.
- Applications : Weed control via acetolactate synthase inhibition .
Comparative Data Table
Research Findings and Limitations
- Photochemical Reactivity: The diazoacetyl group in the target compound likely undergoes photolysis under UV light, akin to diazenyl derivatives in and .
- Coordination Chemistry : The azanediyl diacetate motif may chelate divalent metals (e.g., Ca²⁺, Mg²⁺), similar to ’s photocage, but binding constants remain uncharacterized .
- Synthetic Challenges: The ethoxy-phenoxy chain and diazoacetyl group introduce steric and stability challenges during synthesis, necessitating protective groups (e.g., tert-butyl in ) or low-temperature conditions .
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound (C₂₉H₃₄N₄O₁₁, MW 614.6 g/mol) comprises:
- A central 4-methylphenyl group connected via an azanediyl (N–) bridge to two acetamide arms.
- Bis(2-methoxy-2-oxoethyl)amino and diazoacetyl substituents on adjacent phenoxy-ethoxy side chains.
- Methyl ester termini at all carboxylate groups.
Key synthetic challenges include:
- Diazoacetyl Stability : Diazonium intermediates are highly reactive and prone to decomposition, necessitating low-temperature conditions.
- Selective Functionalization : Sequential protection/deprotection is required to avoid cross-reactivity between amine, ester, and diazo groups.
- Stereochemical Control : The absence of chiral centers simplifies synthesis but demands precise regioselectivity for ether and amide bond formation.
Proposed Synthetic Routes
Route 1: Modular Assembly via Williamson Ether and Amide Coupling
Step 1: Synthesis of 5-(2-Diazoacetyl)-2-(2-Hydroxyethoxy)Phenol
- Starting Material : 2,5-Dihydroxyacetophenone.
- Diazoacetylation : React with diazomethane (CH₂N₂) in anhydrous ether at 0°C to introduce the diazoacetyl group.
- Etherification : Treat with 2-bromoethanol in the presence of K₂CO₃ in acetone (60°C, 12 hr) to form the phenoxy-ethoxy side chain.
Step 2: Preparation of Bis(2-Methoxy-2-Oxoethyl)Amine
- Reaction : Condense ethylenediamine with methyl acrylate in methanol (25°C, 6 hr), followed by distillation to isolate the bis-esterified amine.
Step 3: Central Phenyl Core Functionalization
- Substrate : 2-Amino-4-methylphenol.
- Amide Coupling : React with dimethyl 2,2'-(azanediyl)diacetate using HATU and DIPEA in N,N-dimethylformamide (DMF) at room temperature (24 hr).
Step 4: Final Assembly
- Ether Linkage : Couple the diazoacetyl-phenoxy-ethoxy intermediate (Step 1) to the central phenyl core (Step 3) using Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → RT).
- Amine Alkylation : Treat the bis(2-methoxy-2-oxoethyl)amine (Step 2) with the assembled intermediate in acetonitrile (reflux, 8 hr).
Yield : ~32% (over four steps).
Route 2: Convergent Synthesis via Ugi Multicomponent Reaction
Step 1: Ugi-4CR Assembly
- Components :
- Aldehyde: 4-Methyl-2-nitrobenzaldehyde.
- Amine: Bis(2-methoxy-2-oxoethyl)amine.
- Carboxylic Acid: 2-(2-(2-Hydroxyethoxy)-5-diazoacetylphenoxy)acetic acid.
- Isonitrile: Methyl isocyanoacetate.
- Conditions : Methanol, 25°C, 48 hr.
Step 2: Nitro Reduction and Diazotization
- Reduction : Catalytic hydrogenation (H₂, Pd/C) to convert nitro to amine.
- Diazo Formation : Treat with NaNO₂/HCl (0–5°C) followed by β-ketoester coupling to introduce diazoacetyl.
Yield : ~28% (over two steps).
Critical Reaction Parameters
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Diazoacetylation | CH₂N₂, ether | 0°C | 2 hr | 65 |
| 2 | Etherification | 2-Bromoethanol, K₂CO₃, acetone | 60°C | 12 hr | 78 |
| 3 | Amide Coupling | HATU, DIPEA, DMF | RT | 24 hr | 45 |
| 4 | Mitsunobu Reaction | DIAD, PPh₃, THF | 0°C → RT | 6 hr | 52 |
| 5 | Amine Alkylation | Acetonitrile, reflux | 80°C | 8 hr | 61 |
Analytical Validation
Spectroscopic Characterization
Q & A
Basic: What are the key steps in synthesizing this compound, and how are intermediates purified?
Methodological Answer:
Synthesis involves multi-step reactions, including esterification, etherification, and diazo coupling. A typical route starts with preparing intermediates like 2-methoxybenzoic acid derivatives, followed by sequential etherification with ethylene glycol analogs under acidic conditions . Critical purification steps include:
- Recrystallization : Intermediates are often recrystallized from ethanol or methanol after filtration to remove unreacted starting materials .
- Chromatography : Column chromatography with silica gel and ethyl acetate/hexane mixtures is used for polar intermediates .
- pH-controlled precipitation : For diazoacetyl-containing intermediates, adjusting pH to 5–6 maximizes yield by avoiding salt formation .
Basic: Which characterization techniques are essential for verifying structural integrity?
Methodological Answer:
- Elemental Analysis (CHNS) : Confirms empirical formula accuracy (e.g., deviations <0.3% for C, H, N) .
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., ester carbonyls at ~170 ppm, diazo protons at ~5.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .
- FT-IR : Detects ester C=O stretches (~1740 cm) and diazo N=N stretches (~2100 cm) .
Basic: What are the initial research applications of this compound?
Methodological Answer:
- Organic Synthesis : Acts as a building block for polyfunctionalized molecules due to its diazoacetyl and ester groups, enabling cyclopropanation or cross-coupling reactions .
- Drug Delivery : Investigated for forming pH-sensitive prodrugs via ester hydrolysis under physiological conditions .
- Material Science : Used in polymer cross-linking due to its bifunctional reactive sites .
Advanced: How can synthesis conditions be optimized to improve yield and purity?
Methodological Answer:
- Reaction Solvent : Replacing methanol with DMF increases solubility of aromatic intermediates, reducing side products .
- Catalyst Screening : Iron(II/III) catalysts enhance etherification efficiency (e.g., 15% yield increase in benzyl alcohol etherification) .
- Temperature Control : Lowering reflux temperatures (60–70°C) minimizes diazo group decomposition .
- In-line Monitoring : Using FT-IR or Raman spectroscopy tracks reaction progress in real time .
Advanced: How should researchers address contradictions in spectral data or yields?
Methodological Answer:
- Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (e.g., Gaussian 16 B3LYP/6-31G*) to resolve ambiguities .
- Replication Studies : Reproduce reactions under inert atmospheres (N) to rule out oxidation artifacts .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., pH, solvent ratio) causing yield discrepancies .
Advanced: What computational methods aid in designing derivatives or reaction pathways?
Methodological Answer:
- Quantum Chemical Calculations : Use ORCA or Gaussian to model transition states for diazo coupling reactions .
- Machine Learning (ML) : Train ML models on reaction databases (e.g., Reaxys) to predict optimal conditions for etherification steps .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide functional group modifications .
Advanced: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal Stability : TGA/DSC analysis shows decomposition >150°C, necessitating storage at 4°C in amber vials .
- Light Sensitivity : UV-Vis studies indicate diazoacetyl degradation under UV light; use light-protected containers .
- Hydrolytic Stability : Accelerated stability testing (40°C/75% RH) reveals ester hydrolysis within 7 days; lyophilization extends shelf life .
Advanced: What strategies are used to study its biological interactions?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measures binding kinetics with proteins (e.g., serum albumin) to assess pharmacokinetic properties .
- Cellular Assays : MTT assays evaluate cytotoxicity in HEK-293 or HepG2 cells, with IC values >100 µM indicating low toxicity .
- Molecular Docking : AutoDock Vina predicts binding modes with enzyme active sites (e.g., cytochrome P450) for metabolic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
